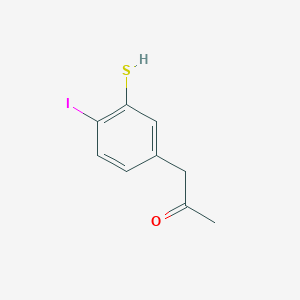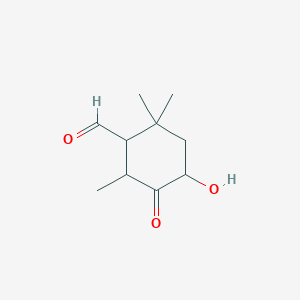
4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde is a chemical compound known for its unique structure and properties It is a cyclohexane derivative with multiple functional groups, including a hydroxyl group, a formyl group, and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 4-Hydroxy-2,2,6-trimethylcyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the formation of the formyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. Catalytic oxidation processes using metal catalysts and continuous flow reactors can be employed to achieve higher yields and purity. These methods are designed to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, under basic or acidic conditions.
Major Products
Oxidation: 4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carboxylic acid.
Reduction: 4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and formyl groups allow it to participate in hydrogen bonding and nucleophilic attacks, which can modulate enzyme activities and cellular processes. Its biological effects are mediated through these interactions, leading to potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPOL): Known for its antioxidant properties.
4-Hydroxy-2-pyrone: Used in organic synthesis and has versatile bioactivity.
Uniqueness
4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
184375-40-4 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
4-hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O3/c1-6-7(5-11)10(2,3)4-8(12)9(6)13/h5-8,12H,4H2,1-3H3 |
InChI-Schlüssel |
VGMJBFPSVVWODC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(CC(C1=O)O)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


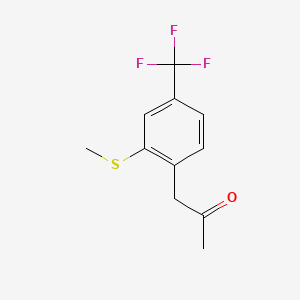
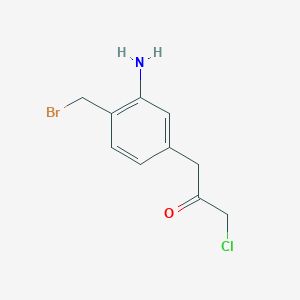
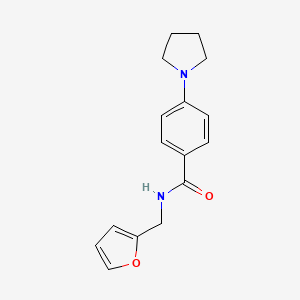

![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14061444.png)
![(2aR,3S,4R,5aS,5bS,7aR,11aR,12aS)-2a,5a,8,8-tetramethyl-9-(methylamino)-3-((S)-1-(methylamino)ethyl)tetradecahydro-1H,12H-cyclopenta[a]cyclopropa[e]phenanthren-4-ol](/img/structure/B14061457.png)
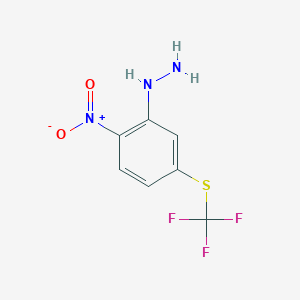
![Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14061462.png)
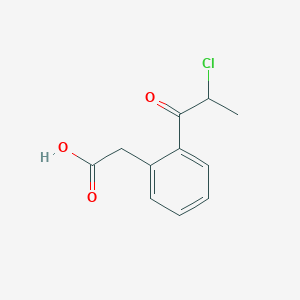
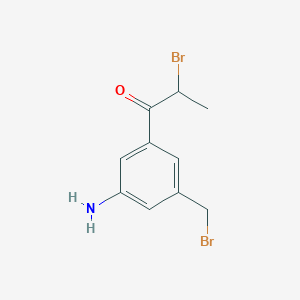
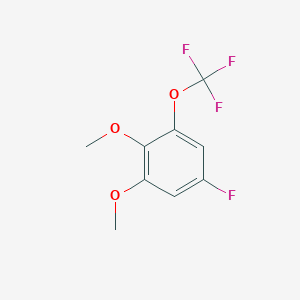
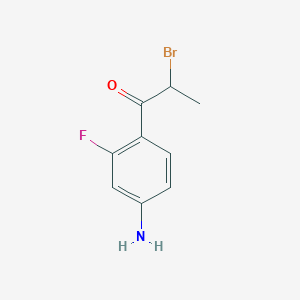
![2-Isobutyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14061489.png)
